tert-Butyl (5-nitropyridin-2-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl (5-nitropyridin-2-yl)carbamate typically involves the reaction of 5-nitropyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl (5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Scientific Research Applications
tert-Butyl (5-nitropyridin-2-yl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of new pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The nitro group can participate in redox reactions, while the carbamate group can form covalent bonds with nucleophilic residues in proteins . These interactions can modulate the activity of the target proteins and affect various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl (5-nitropyridin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate: This compound has a similar structure but contains a thioether linkage instead of a direct carbon-nitrogen bond.
tert-Butyl (6-nitropyridin-2-yl)carbamate: This compound has the nitro group in a different position on the pyridine ring.
tert-Butyl (2-bromo-5-fluorophenethyl)carbamate: This compound has a different aromatic ring structure and contains halogen substituents.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(5-nitropyridin-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-8-5-4-7(6-11-8)13(15)16/h4-6H,1-3H3,(H,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRMJKZHSYNQDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453928 |
Source
|
Record name | tert-Butyl (5-nitropyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161117-88-0 |
Source
|
Record name | tert-Butyl (5-nitropyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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